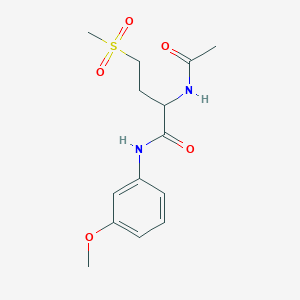
2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide involves the reaction of 3-methoxyaniline with 4-methylsulfonylbutyryl chloride to form 2-(3-methoxyphenyl)-4-methylsulfonylbutyramide. This intermediate is then reacted with acetic anhydride to form the final product, 2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide.
Starting Materials
3-methoxyaniline, 4-methylsulfonylbutyryl chloride, acetic anhydride, triethylamine, dichloromethane, diethyl ether, sodium bicarbonate, sodium chloride, wate
Reaction
Step 1: Dissolve 3-methoxyaniline (1.0 eq) in dichloromethane and add triethylamine (1.2 eq) to the solution., Step 2: Slowly add 4-methylsulfonylbutyryl chloride (1.1 eq) to the solution while stirring at room temperature., Step 3: After the addition is complete, stir the reaction mixture for 2 hours at room temperature., Step 4: Add water to the reaction mixture and extract the product with dichloromethane., Step 5: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 2-(3-methoxyphenyl)-4-methylsulfonylbutyramide as a white solid., Step 6: Dissolve 2-(3-methoxyphenyl)-4-methylsulfonylbutyramide (1.0 eq) in diethyl ether and add acetic anhydride (1.1 eq) to the solution., Step 7: Add a catalytic amount of sodium bicarbonate to the solution and stir the reaction mixture for 2 hours at room temperature., Step 8: Add water to the reaction mixture and extract the product with diethyl ether., Step 9: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide as a white solid.
Mechanism Of Action
2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide selectively inhibits COX-2, which is upregulated in response to inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, 2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide reduces the production of these inflammatory mediators, thereby reducing pain and inflammation.
Biochemical And Physiological Effects
2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, induction of apoptosis, and suppression of tumor growth. It has also been shown to reduce the risk of cardiovascular events by inhibiting platelet aggregation and reducing inflammation.
Advantages And Limitations For Lab Experiments
2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide has several advantages for use in laboratory experiments, including its high selectivity for COX-2, its ability to penetrate the blood-brain barrier, and its low toxicity. However, it also has some limitations, such as its potential to cause gastrointestinal and cardiovascular side effects, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide, including its use in combination with other drugs for the treatment of cancer, its potential for the treatment of neurodegenerative diseases, and its use as a tool for studying the role of COX-2 in various physiological and pathological processes. Additionally, further research is needed to better understand the mechanisms underlying its anti-inflammatory and anti-tumor effects, as well as its potential side effects and limitations.
Scientific Research Applications
2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Several preclinical and clinical studies have demonstrated its efficacy in reducing inflammation, inhibiting tumor growth, and improving cognitive function.
properties
IUPAC Name |
2-acetamido-N-(3-methoxyphenyl)-4-methylsulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-10(17)15-13(7-8-22(3,19)20)14(18)16-11-5-4-6-12(9-11)21-2/h4-6,9,13H,7-8H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVYHIMCXBVODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

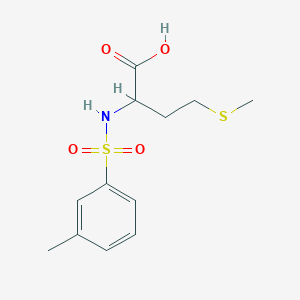
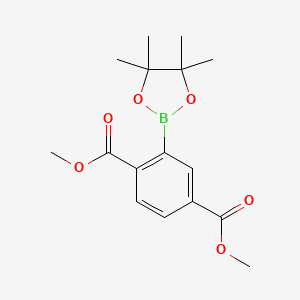
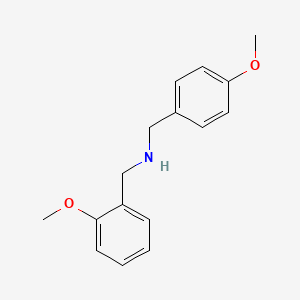
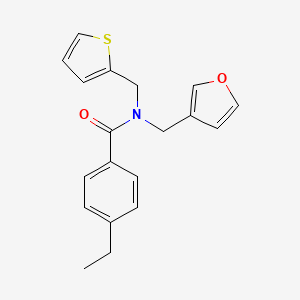
![(3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane](/img/structure/B2922739.png)
![5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2922741.png)

![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2922743.png)
![2-[[5-cyano-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2922745.png)
![(Z)-2,5-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2922746.png)

![(R)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole](/img/structure/B2922750.png)

![7-Phenyl-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2922752.png)